[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
Description
Chemical Structure: The compound [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid features a pyrrolidine ring substituted with a benzyl group at the 1-position and an aminomethyl side chain at the 2-position, linked to a terminal acetic acid moiety. Its molecular formula is C₁₅H₂₀N₂O₂ (molecular weight: 276.33 g/mol) .
For example, describes the synthesis of structurally related compounds via sequential alkylation and ester hydrolysis steps . Such compounds are often intermediates in medicinal chemistry, particularly for designing peptidomimetics or enzyme inhibitors targeting neurological or metabolic pathways .
Properties
IUPAC Name |
2-[(1-benzylpyrrolidin-2-yl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-14(18)10-15-9-13-7-4-8-16(13)11-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMUYZHHUCYZRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CNCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the functionalization of the pyrrolidine ringThe reaction conditions often include the use of bases such as sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can influence signaling pathways and biochemical processes, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings from Research:
Ethyl or cyclopropyl substituents (e.g., in ) introduce steric hindrance, which may reduce off-target interactions but complicate synthesis .
Stereochemical Effects :
- The S-enantiomer of the parent compound (CAS: 1354015-06-7) shows distinct biological activity compared to the racemic mixture, as seen in receptor-binding assays .
Synthetic Challenges: Compounds with branched substituents (e.g., isopropyl) require multi-step purification, often involving recrystallization from mixed solvents (Et₂O–hexane) . Discontinued products (e.g., [(1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-acetic acid) highlight scalability or stability issues in large-scale synthesis .
Applications in Drug Development: These analogs are explored as unnatural amino acids for peptide modification, improving protease resistance or bioavailability . For example, discusses their use in oligopeptide libraries for targeting enzymes like reverse transcriptase .
Biological Activity
[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₉N₃O₂
- Molecular Weight : Approximately 259.32 g/mol
- Functional Groups : Contains a pyrrolidine ring, a benzyl group, and an amino-acetic acid moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including neurotransmitter receptors and enzymes. Research indicates that it may function as an enzyme inhibitor or receptor modulator, influencing biochemical pathways related to neurotransmission and cellular signaling.
Biological Activities
-
Neurotransmitter Modulation
- The compound has been studied for its effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive functions. It shows potential as an anxiolytic agent by modulating serotonin receptors.
-
Antimicrobial Properties
- In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth.
-
Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through specific signaling pathways.
Table 1: Biological Activities and MIC Values
| Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 50 |
| Antibacterial | Escherichia coli | 75 |
| Anticancer | HeLa cells | IC50 = 20 µM |
| Neurotransmitter Modulation | Serotonin Receptors | Modulation observed |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [(1-Benzyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid | Similar structure with different substitution | Antimicrobial, Anticancer |
| [(1-Acetyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid | Acetyl substitution on pyrrolidine ring | Neurotransmitter modulation |
Case Study 1: Neurotransmitter Modulation
In a study examining the effects of this compound on serotonin receptors, researchers found that the compound significantly increased serotonin levels in neuronal cultures, suggesting its potential as a therapeutic agent for anxiety disorders .
Case Study 2: Antibacterial Activity
A series of tests conducted on bacterial strains revealed that the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising application in treating bacterial infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
